Magnesium naphthenate

Descripción general

Descripción

Magnesium naphthenate is a Magnesium source that is soluble in organic solvents . It is commonly used in various catalysts and catalytic reagents for organic synthesis . It is an organic salt formed when naphthenic acids occurring naturally in crude oil react with magnesium ions .

Synthesis Analysis

The formation of metal naphthenates, including magnesium naphthenate, occurs when naphthenic acids present in crude oil react with metal ions in the formation of water to produce organic salts . The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect .Chemical Reactions Analysis

Magnesium naphthenate is formed through a process where naphthenic acids occurring naturally in crude oil react with magnesium ions in the formation of water to produce organic salts . The rupture of the interfacial film promotes further reactions at the interface if metal cations are present, shifting the equilibrium position towards the formation of more metal naphthenate .Aplicaciones Científicas De Investigación

Biodegradable Material Applications

Magnesium and its alloys have emerged as a frontier in biodegradable material research due to their superior biocompatibility and biomechanical compatibility. Recent advancements have focused on developing polymeric coatings on biodegradable Mg alloys to address their high degradation rate in physiological environments. Coatings such as polylactic acid (PLA), poly (lactic-co-glycolic) acid (PLGA), polycaprolactone (PCL), polydopamine (PDA), chitosan (CS), and collagen (Col) have shown promise in enhancing corrosion resistance and biocompatibility. These functionalized polymer coatings with Mg alloys exhibit promising prospects due to their degradation capabilities coupled with biocompatibility, self-healing, drug-delivery, and osteoinduction properties (Li et al., 2018).

Automotive Industry Applications

The use of magnesium in the automotive industry can significantly contribute to greater fuel economy and environmental conservation. Recent developments in coating and alloying of magnesium have improved its creep and corrosion resistance properties for elevated temperature and corrosive environments. This advancement is crucial as it allows for a substantial reduction in weight, thereby enhancing fuel efficiency and reducing environmental impact (Kulekci, 2008).

Construction and Civil Engineering Applications

Magnesium-based cements have been studied for over 150 years and are well-suited for specialist applications in precast construction, road repair, and nuclear waste immobilization. However, due to the relatively high cost of reactive sources of MgO and their inability to passivate mild steel reinforcing bars, MgO-based cements are not a large-scale replacement for Portland cement in steel-reinforced concretes. Nonetheless, in applications that don't require steel reinforcement and where MgO can be sourced competitively, these cements offer a detailed chemical basis for advanced engineering materials, potentially reducing CO2 emissions (Walling & Provis, 2016).

Safety And Hazards

Direcciones Futuras

The current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates, and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .

Propiedades

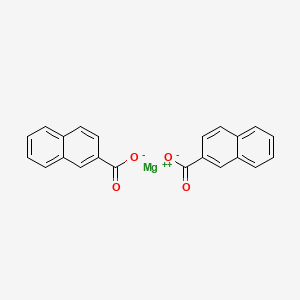

IUPAC Name |

magnesium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUAIAKLWWIPTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium naphthenate | |

CAS RN |

68424-71-5 | |

| Record name | Magnesium naphthenates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NAPHTHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J817S53SLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

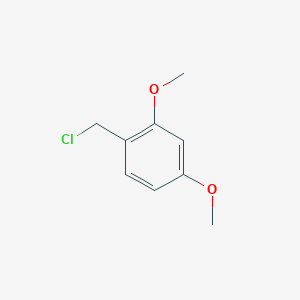

![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)